molecular formula C7H5ClF3NO2S B1598698 2-Chloro-5-trifluoromethyl-benzenesulfonamide CAS No. 779-71-5

2-Chloro-5-trifluoromethyl-benzenesulfonamide

Cat. No. B1598698
CAS RN: 779-71-5
M. Wt: 259.63 g/mol
InChI Key: VWGUZQVBGYSBEM-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoromethyl-benzenesulfonamide is a chemical compound with the linear formula C7H5ClF3NO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-trifluoromethyl-benzenesulfonamide is represented by the SMILES string ClC1=C(S(N)(=O)=O)C=C(C(F)(F)F)C=C1 . The average mass is 259.633 Da .

Scientific Research Applications

Binding Modes and Activity Profiles

  • Probing Binding Modes : A study examined the binding modes of a derivative of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, known as T2384, to orthosteric and allosteric sites of the PPARγ receptor using NMR spectroscopy. It showed that T2384 binds with two orthosteric binding modes and to an allosteric site, affecting its activity profile in biochemical assays (Hughes et al., 2016).

Anticancer Properties

  • Novel Derivatives for Cancer Treatment : Research into novel 5-substituted derivatives of 2-Chloro-5-trifluoromethyl-benzenesulfonamide revealed significant cytotoxic activity against various human cancer cell lines. These compounds induced apoptotic changes and caspase activity in cell lines, indicating potential for cancer treatment (Żołnowska et al., 2016).

  • Synthesis and Antitumor Activity : A series of novel derivatives were synthesized, showing antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. The study highlighted the potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Biochemical Analysis

  • Structural and Biochemical Analysis : The structures of derivatives of 2-Chloro-5-trifluoromethyl-benzenesulfonamide were analyzed, revealing extensive intra- and intermolecular hydrogen bonds. These findings are vital for understanding the potential medicinal applications of these compounds (Siddiqui et al., 2008).

  • Carbonic Anhydrase Inhibitors : Research on chlorinated benzenesulfonamide derivatives, including 2-Chloro-5-trifluoromethyl-benzenesulfonamide, showed them to be inhibitors of human carbonic anhydrases, which are relevant in treating conditions like glaucoma and cancer (Balandis et al., 2020).

Safety And Hazards

2-Chloro-5-trifluoromethyl-benzenesulfonamide is considered hazardous. It can cause severe skin burns and eye damage. In case of inadequate ventilation, respiratory protection should be worn. It should not be ingested, and if swallowed, medical attention should be sought immediately .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUZQVBGYSBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399696
Record name 2-Chloro-5-trifluoromethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-trifluoromethyl-benzenesulfonamide

CAS RN

779-71-5
Record name 2-Chloro-5-trifluoromethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KK Pitzer, KA Werbovetz, JJ Brendle… - Journal of medicinal …, 1998 - ACS Publications
Desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride (chloralin) (2), an in vitro microtubule inhibitor of several Leishmania species, have been synthesized from 2-halo-5-(…
Number of citations: 26 pubs.acs.org

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